molecular formula C12H19N3O2S B8701727 (S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE

(S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE

Cat. No.: B8701727
M. Wt: 269.37 g/mol
InChI Key: FENBXFSBJDNUKQ-UHFFFAOYSA-N
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Description

(S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE: is a chemical compound that belongs to the class of pyrrolidine carboxylates It features a tert-butyl ester group, a pyrrolidine ring, and an aminothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminothiazole group. The tert-butyl ester group is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

(S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate

Uniqueness

(S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminothiazole moiety, in particular, sets it apart from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

tert-butyl 2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14)

InChI Key

FENBXFSBJDNUKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ethanol (20 mL) solution of tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate (1.08 g, 4.4 mol) and thiourea (334 mg, 4.4 mmol) was stirred at 55 C for 70 hours. Upon completion of the condensation, the solution was evaporated. The solid was dissolved in CH2Cl2 (100 mL). It was washed with dilute NaHCO3 solution, dried and evaporated. Recrystallization from CH2Cl2/hexane afforded tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate. 1H NMR (400 MHz, CDCl3): mixture of rotamers: δ 8.81 (s, 2H, br), 6.22 and 6.15 (2s, 1H), 4.84 and 4.78 (2s, 1H), 3.62 and 3.44 (2m, 2H), 2.4-1.8 (m, 4H), 1.46 and 1.36 (2s, 9H). MS (ES+): M/Z 270 (M+H)+, 170 (M−C5H8O2)+.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
334 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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